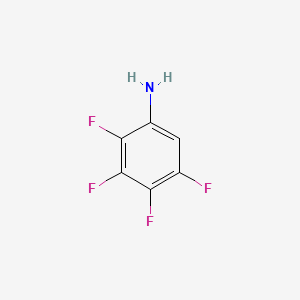

2,3,4,5-Tetrafluoroaniline

概要

説明

2,3,4,5-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4N. It is a derivative of aniline, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluoroaniline can be synthesized through several methods. One common method involves the reaction of 2,3,4,5-tetrafluoronitrobenzene with hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic hydrogenation processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The compound is often purified through recrystallization or distillation .

化学反応の分析

Types of Reactions: 2,3,4,5-Tetrafluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions:

Catalysts: Palladium on carbon, platinum, and other transition metal catalysts.

Solvents: Common solvents include ethanol, methanol, and acetic acid.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under atmospheric pressure.

Major Products:

Polyfluorinated Quinolines: Formed through the Skraup reaction.

Azo Compounds: Formed through coupling reactions.

科学的研究の応用

2,3,4,5-Tetrafluoroaniline has a wide range of applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of 2,3,4,5-tetrafluoroaniline depends on its specific application. In chemical reactions, the presence of fluorine atoms enhances the compound’s reactivity and stability. The fluorine atoms can influence the electronic properties of the benzene ring, making it more susceptible to nucleophilic or electrophilic attacks .

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

類似化合物との比較

2,3,4-Trifluoroaniline: Lacks one fluorine atom compared to 2,3,4,5-tetrafluoroaniline.

2,4,6-Trifluoroaniline: Has three fluorine atoms at different positions on the benzene ring.

2,3,4,5,6-Pentafluoroaniline: Contains one additional fluorine atom, making it fully fluorinated.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized polyfluorinated compounds and in applications requiring high chemical stability and reactivity .

生物活性

2,3,4,5-Tetrafluoroaniline (C₆H₃F₄N) is an organic compound characterized by the presence of four fluorine atoms on its aniline structure. This unique substitution pattern imparts distinct biological activities and interactions with various biochemical pathways. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals, materials science, and toxicology.

- Molecular Formula : C₆H₃F₄N

- Molecular Weight : 165.09 g/mol

- Melting Point : 27-29 °C

- Boiling Point : 78 °C (at 13 mmHg)

Target Interactions

This compound exhibits irritant properties affecting skin, eyes, and the respiratory system. This suggests potential interactions with cellular proteins and receptors that mediate these responses.

Biochemical Pathways

The compound participates in the synthesis of polyfluorinated quinolines through reactions with glycerol and crotonaldehyde via the Skraup reaction. This indicates its role in generating biologically active metabolites that may exhibit antimicrobial or anticancer properties.

Influence on Cellular Processes

The compound's interactions can significantly alter cellular signaling pathways and gene expression. Studies indicate that it may affect cell growth, differentiation, and apoptosis through its binding to specific biomolecules.

Dosage Effects in Animal Models

Research shows that the effects of this compound vary with dosage:

- Low Doses : Minimal toxicity; potential beneficial metabolic effects.

- High Doses : Increased toxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound undergoes metabolic transformations involving various enzymes. The formation of fluorinated metabolites can lead to distinct biological activities that warrant further investigation.

Transport and Distribution

The transport mechanisms within cells involve specific transporters and binding proteins that facilitate the movement of this compound across cellular membranes. Its localization within tissues can influence its biological activity.

Subcellular Localization

The activity of this compound is contingent upon its subcellular localization. Targeting signals or post-translational modifications may direct the compound to specific organelles where it can exert its effects on biomolecules.

Study on Toxicity

A study investigating the acute toxicity of this compound in rodents demonstrated significant irritation upon exposure. The findings highlighted the need for caution in handling this compound due to its irritant properties.

Antimicrobial Activity

Research has indicated potential antimicrobial activity of derivatives of this compound. A comparative study showed that certain fluorinated anilines exhibited enhanced activity against various bacterial strains compared to their non-fluorinated counterparts.

Summary Table of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Skin Irritation | Causes irritation upon contact | |

| Antimicrobial | Exhibits potential antimicrobial properties | |

| Cellular Effects | Alters cell growth and apoptosis | |

| Metabolic Pathways | Involved in forming fluorinated metabolites |

特性

IUPAC Name |

2,3,4,5-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEECAQIHCYTZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204387 | |

| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-80-3, 71964-99-3 | |

| Record name | 2,3,4,5-Tetrafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5580-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aniline, 2,3,4,5-tetrafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRAFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOA1MYY729 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2,3,4,5-tetrafluoroaniline?

A: One established synthetic route involves a multi-step process starting with the acidic hydrolysis of N-phenyl-tetrafluorophthalimide to produce tetrafluorophthalic acid. [] This acid is then dehydrated to form tetrafluorophthalic anhydride, which reacts with ammonium hydroxide to yield 2-carboxyl-3,4,5,6-tetrafluorobenzamide. Finally, Hofmann degradation and decarboxylation of this compound produce this compound. []

Q2: How does this compound react with t-butyl hypochlorite?

A: The reaction of this compound with t-butyl hypochlorite doesn't lead to a simple N-chlorination product as seen with other fluorinated anilines. Instead, it produces N,4-dichloro-2,3,4,5-tetrafluorocyclohexa-2,5-dienylideneamine and 2H,2'H-octafluoroazobenzene. [] This suggests a more complex reaction mechanism is at play, potentially involving cyclization and oxidation steps.

Q3: Can this compound be used as a building block for synthesizing heterocyclic compounds?

A: Yes, this compound can act as a precursor for synthesizing fluorinated quinolines. For example, it reacts with glycerol in a Skraup reaction to yield 5,6,7,8-tetrafluoroquinoline. [] This highlights the versatility of this compound in constructing more complex fluorinated aromatic systems.

Q4: How do nucleophiles react with 5,6,7,8-tetrafluoroquinoline, a derivative of this compound?

A: Nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia preferentially replace the fluorine atom at the 7-position of 5,6,7,8-tetrafluoroquinoline. [] This suggests that the 7-fluoro substituent is the most susceptible to nucleophilic attack, likely due to the electronic effects of the quinoline ring system and other fluorine atoms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。